3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorine atom, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrimidine ring, followed by the introduction of the pyrrolidine ring and the fluorine atom. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to maximize yield and minimize waste, often involving the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents on the pyrimidine or pyrrolidine rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups on the compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives and pyrrolidine-containing molecules. Examples include:
- 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxylate
- 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid
Uniqueness
What sets 3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide apart is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-fluoro-1-(5-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4OS/c1-7-5-14-10(18-2)15-8(7)16-4-3-11(12,6-16)9(13)17/h5H,3-4,6H2,1-2H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDYUDCHGCKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC(C2)(C(=O)N)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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